molecular formula C10H11Cl2N5O B1237017 9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine CAS No. 63162-55-0

9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine

Cat. No.: B1237017
CAS No.: 63162-55-0
M. Wt: 288.13 g/mol
InChI Key: PJGDEDUVJWPDNT-LYFYHCNISA-N
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Description

9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine: is a synthetic compound with significant applications in various scientific fields It is known for its unique structure, which includes a purine base attached to a chlorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized purine derivatives .

Scientific Research Applications

9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the purine base fitting into the active site of the target molecule, leading to changes in its function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3',5'-Dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine is unique due to its specific chlorinated oxolane ring and purine base combination. This structure imparts unique chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

63162-55-0

Molecular Formula

C10H11Cl2N5O

Molecular Weight

288.13 g/mol

IUPAC Name

9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6-,7+/m0/s1

InChI Key

PJGDEDUVJWPDNT-LYFYHCNISA-N

Isomeric SMILES

C1[C@@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl

63162-55-0

Synonyms

9-(3',5'-dichloro-2',3',5'-trideoxy-beta-D-threo-pentafuranosyl)adenine
DTA 35
DTA-35

Origin of Product

United States

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